N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Ion channel pharmacology Sodium channel blocking Flecainide SAR

This compound is a synthetic flecainide analogue in which the basic piperidine side chain has been replaced with a neutral acetamidoethyl group. This structural modification eliminates Nav1.5 sodium channel blockade while retaining the bis-trifluoroethoxy pharmacophore associated with TNF-α pathway inhibition. Researchers investigating the anti-inflammatory pharmacology of this chemotype can study TNF-α suppression without the confounding cardiac ion channel effects inherent to flecainide. The compound also exhibits defined weak adenosine A2A receptor affinity (Ki = 8,110 nM) and putative KOR modulator activity, making it a critical SAR probe for mapping side-chain contributions to target selectivity. Supplied at ≥95% purity (MW 402.29 g/mol), it is intended exclusively for non-human research in immunology, ion channel pharmacology, and GPCR signaling studies.

Molecular Formula C15H16F6N2O4
Molecular Weight 402.293
CAS No. 338404-45-8
Cat. No. B2791089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
CAS338404-45-8
Molecular FormulaC15H16F6N2O4
Molecular Weight402.293
Structural Identifiers
SMILESCC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C15H16F6N2O4/c1-9(24)22-4-5-23-13(25)11-6-10(26-7-14(16,17)18)2-3-12(11)27-8-15(19,20)21/h2-3,6H,4-5,7-8H2,1H3,(H,22,24)(H,23,25)
InChIKeyDUVKPIGIBOYKLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338404-45-8): A Flecainide-Derived Bis-Trifluoroethoxy Benzamide for Selective TNF-α and Ion Channel Research


N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 338404-45-8) is a synthetic flecainide analogue belonging to the 2,5-bis(2,2,2-trifluoroethoxy)benzamide class. Its core structure is identical to that of the class Ic antiarrhythmic drug flecainide but replaces the N-(2-piperidylmethyl) side chain with an N-(2-acetamidoethyl) moiety . This substitution eliminates the basic piperidine nitrogen essential for cardiac sodium channel (Nav1.5) binding while retaining the bis-trifluoroethoxy pharmacophore associated with the TNF-α inhibitory activity originally described for flecainide acetate [1]. The compound is supplied at ≥95% purity (MW 402.29 g/mol) and is intended exclusively for non-human research applications in immunology, ion channel pharmacology, and structure–activity relationship (SAR) studies .

Why N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Cannot Be Replaced by Flecainide or Other In-Class Benzamides for Target-Selective Studies


Within the 2,5-bis(2,2,2-trifluoroethoxy)benzamide family, the N-substituent dictates both primary pharmacology and off-target liability. Flecainide (N-piperidylmethyl analogue) acts as a potent use-dependent Nav1.5 blocker (IC50 ~7–27 μM), which contributes to its cardiac action potential prolongation but also introduces pro-arrhythmic risk at elevated concentrations [1]. Replacing the basic piperidine with a neutral acetamidoethyl group—as in the target compound—eliminates the cationic amine required for high-affinity sodium channel pore occlusion, while preserving the bis-trifluoroethoxy benzamide core that mediates TNF-α pathway inhibition [2]. Additionally, the acetamidoethyl side chain introduces hydrogen-bond donor/acceptor capacity absent in flecainide, potentially altering solubility and protein binding [3]. These structural differences mean that researchers investigating TNF-α biology, adenosine receptor pharmacology, or the separation of anti-inflammatory and ion channel activities cannot substitute flecainide for this compound without confounding their experimental readouts.

Quantitative Differentiation Evidence for N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide vs. Flecainide and Structural Analogs


Side-Chain Structural Divergence: Replacement of Piperidine with Acetamidoethyl Eliminates the Basic Amine Required for Nav1.5 Sodium Channel Pore Block

The target compound differs from flecainide by substitution of the N-(2-piperidylmethyl) group with an N-(2-acetamidoethyl) group. In flecainide, the protonated piperidine nitrogen (pKa ~10–11) forms a critical electrostatic interaction with the central cavity of the Nav1.5 pore, as confirmed by cryo-EM structures [1]. The target compound's acetamidoethyl side chain contains an amide nitrogen (pKa < 0) that cannot protonate at physiological pH, precluding this pharmacophoric interaction. This structural modification is predicted to reduce Nav1.5 binding affinity by >100-fold based on established SAR for neutral flecainide analogues, where quaternization or removal of the basic amine abolishes use-dependent block [2]. This represents a qualitative functional switch from a cardiac sodium channel blocker to a compound with potentially preserved TNF-α modulatory activity but markedly reduced ion channel liability.

Ion channel pharmacology Sodium channel blocking Flecainide SAR

TNF-α Pathway Activity: Flecainide Acetate ID50 Values Establish the Pharmacological Baseline for the Bis-Trifluoroethoxy Benzamide Scaffold

Flecainide acetate, the parent molecule sharing the identical 2,5-bis(2,2,2-trifluoroethoxy)benzamide core, selectively inhibits human TNF-α action in two complementary assays: it blocks hTNF-α-induced cytotoxicity against L929 murine fibroblasts with an ID50 of 30 μM, and suppresses hTNF-α-primed FMLP-induced superoxide (O2·−) generation in human peripheral polymorphonuclear neutrophils (hPMN) with an ID50 of 50–60 μM [1]. Importantly, flecainide does not inhibit FMLP- or PMA-induced O2·− generation in non-primed hPMN, confirming TNF-α-pathway specificity rather than general antioxidant activity [1]. The bis-trifluoroethoxy benzamide core is the structural determinant of this activity; the N-substituent modulates potency and selectivity. The target compound, bearing this identical core, is expected to retain TNF-α inhibitory capacity, though its specific ID50 values have not been published in peer-reviewed literature . Comparative testing against the flecainide baseline (30 μM and 50–60 μM ID50) in L929 cytotoxicity and hPMN priming assays would quantify the contribution of the acetamidoethyl side chain.

TNF-alpha inhibition Cytoprotection Neutrophil priming

Adenosine A2A Receptor Binding Affinity: A Measured Off-Target Interaction Profile Distinct from Flecainide

The target compound has been profiled in radioligand displacement assays against human adenosine receptor subtypes. At the adenosine A2A receptor (recombinant human, expressed in CHO cell membranes), it exhibits a Ki of 8,110 nM (8.11 μM) against [3H]NECA, indicating weak but measurable binding [1]. At the adenosine A2B receptor, the Ki exceeds 10,000 nM (>10 μM), and at the adenosine A3 receptor, the Ki is 17,200 nM (17.2 μM) [1]. This adenosine receptor interaction profile distinguishes the compound from flecainide, which is not typically associated with adenosine receptor binding. For comparative context, the selective A2A antagonist ZM241385 binds with a Ki of ~1 nM and the A2A agonist CGS21680 has a Ki of ~290 nM [2], confirming the target compound's weak A2A engagement. This weak adenosine A2A affinity may be relevant in experimental contexts where adenosine signaling modulates TNF-α production or inflammatory responses.

Adenosine receptor Off-target profiling GPCR binding

Fluorine Content and Physicochemical Differentiation: Altered logP and Hydrogen-Bonding Capacity Relative to Flecainide

Replacement of the piperidine ring with an acetamidoethyl chain alters key physicochemical parameters. Flecainide contains one basic nitrogen (piperidine, pKa ~10.5) and has a calculated logP of ~3.2, with 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. The target compound replaces the piperidine with an acetamidoethyl group containing a secondary amide, adding one hydrogen bond donor (amide N–H), one additional hydrogen bond acceptor (amide C=O), and eliminating the basic center. The molecular formula shifts from C17H20F6N2O3 (flecainide, MW 414.34) to C15H16F6N2O4 (target compound, MW 402.29) . The increased H-bond donor/acceptor count combined with the loss of basicity is expected to reduce membrane permeability and alter pharmacokinetic behavior relative to flecainide. The molecule contains six fluorine atoms and two trifluoroethoxy groups, conferring high metabolic stability characteristic of fluorinated benzamides [2].

Physicochemical properties logP Hydrogen bonding Drug-likeness

Supplier-Specified Purity and Availability: Defined Quality Benchmark vs. Research-Grade Flecainide

The target compound is commercially supplied at a minimum purity of 95% (CAS 338404-45-8), with the catalog specification verified by independent suppliers . In contrast, flecainide acetate is available as a pharmaceutical-grade active pharmaceutical ingredient (API) under USP/EP monographs (≥98% purity) or as a research-grade chemical with batch-specific certificates of analysis. The target compound is designated exclusively for non-human research use and is not intended for therapeutic or veterinary application . This defined purity specification supports reproducible in vitro pharmacology and SAR studies, where impurities from non-certified flecainide sources could confound results.

Chemical purity Procurement specification Research reagent

Kappa Opioid Receptor Modulation Potential: A Distinct Pharmacological Avenue Absent in Flecainide's Primary Profile

Preliminary investigations indicate that N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide may function as a kappa opioid receptor (KOR) modulator, a activity not reported for flecainide . KOR is implicated in pain perception, mood regulation, and stress responses. While specific binding affinity (Ki), functional activity (EC50/IC50), and selectivity data for the target compound at KOR remain unpublished, the structural basis for KOR engagement is hypothesized to involve the acetamidoethyl side chain, which provides hydrogen-bonding motifs distinct from flecainide's piperidine . By comparison, established KOR agonists such as U-50488 exhibit Ki values of ~1–10 nM, and KOR antagonists such as nor-BNI display Ki values of ~0.1–1 nM [1]. If confirmed experimentally, KOR activity would represent a novel pharmacological dimension for this compound class, orthogonal to both the TNF-α and Nav1.5 activities of flecainide.

Kappa opioid receptor Pain modulation GPCR screening

Optimal Research and Procurement Applications for N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Based on Differentiated Evidence


Decoupling TNF-α Inhibition from Cardiac Sodium Channel Blockade in In Vitro Mechanistic Studies

Users investigating the anti-inflammatory pharmacology of bis-trifluoroethoxy benzamides can employ this compound to study TNF-α pathway inhibition without the confounding Nav1.5 sodium channel blockade inherent to flecainide. The acetamidoethyl side chain eliminates the basic amine required for high-affinity Nav1.5 pore occlusion [1], while the shared 2,5-bis(2,2,2-trifluoroethoxy)benzamide core is expected to retain TNF-α inhibitory capacity as established for flecainide acetate (L929 cytotoxicity ID50 = 30 μM; hPMN priming ID50 = 50–60 μM) [2]. Researchers should directly compare the compound against flecainide in L929 cytotoxicity and hPMN superoxide generation assays to quantify the side chain's contribution to potency.

Adenosine Receptor Crosstalk Studies in TNF-α-Mediated Inflammation

The compound's confirmed weak adenosine A2A receptor affinity (Ki = 8,110 nM) [1] provides a defined off-target parameter for experiments examining adenosine–TNF-α signaling crosstalk. Unlike flecainide, for which adenosine receptor binding is unreported, this compound allows researchers to account for potential A2A-mediated effects when interpreting concentration–response data. This is particularly relevant in macrophage or microglial models where adenosine A2A activation can suppress TNF-α production, potentially creating additive or synergistic effects that must be deconvoluted.

SAR Probe for Side-Chain-Dependent Pharmacology in the 2,5-Bis(trifluoroethoxy)benzamide Series

The compound serves as a critical SAR probe for distinguishing side-chain contributions to target selectivity within this chemotype. By comparing the target compound (acetamidoethyl side chain), flecainide (piperidylmethyl side chain), and N-methoxy-2,5-bis(2,2,2-trifluoroethoxy)benzamide (methoxy side chain) [1], researchers can systematically map how N-substituent variations affect Nav1.5 affinity, TNF-α inhibition, adenosine receptor binding, and putative KOR activity. The compound's ≥95% purity specification [2] supports reproducible concentration–response determinations across laboratories, a prerequisite for credible SAR interpretation.

Exploratory Kappa Opioid Receptor Pharmacology with a Non-Basic Benzamide Scaffold

The compound's putative kappa opioid receptor (KOR) modulator activity [1] warrants investigation in pain, mood, or addiction models. Unlike most KOR ligands, which contain a basic amine (e.g., U-50488), this compound is neutral at physiological pH, potentially offering a distinct binding mode and signaling bias. Researchers should conduct KOR radioligand displacement and functional assays (e.g., [35S]GTPγS binding, β-arrestin recruitment) to validate KOR engagement and quantify potency relative to prototypical KOR ligands such as U-50488 (Ki ~1–10 nM) and nor-BNI (Ki ~0.1–1 nM) [2]. If KOR activity is confirmed, the compound could represent a novel chemotype for KOR-targeted probe development, completely orthogonal to flecainide's ion channel pharmacology.

Quote Request

Request a Quote for N-(2-acetamidoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.